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Introduction

The metabolic reprogramming of cancer cells, particularly their reliance on glycolysis even in

the presence of oxygen (the Warburg effect), presents a compelling therapeutic target.[1]

Enolase 1 (ENO1), a key glycolytic enzyme, is frequently overexpressed in various cancers

and plays a crucial role in tumor progression.[2][3] This whitepaper delves into the mechanism

of action and therapeutic potential of Pomhex, a novel small-molecule inhibitor, in the context

of cancers harboring a specific genetic vulnerability: the homozygous deletion of the ENO1

gene. This targeted approach, known as collateral lethality, offers a promising avenue for

precision oncology.[4]

The Principle of Collateral Lethality in ENO1-Deficient Cancers

Many cancers, including glioblastoma, exhibit a homozygous deletion of the ENO1 gene, often

as a bystander event due to its proximity to a tumor suppressor gene on chromosome 1p36.[5]

Normal cells have two redundant genes for the enolase enzyme, ENO1 and ENO2, which

encode for slightly different but functionally overlapping proteins.[4] However, cancer cells with

a homozygous deletion of ENO1 become entirely dependent on the ENO2 isoform to sustain

glycolysis and support their rapid proliferation.[4][6] This genetic alteration creates a synthetic
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lethal relationship, where the inhibition of ENO2 is selectively toxic to ENO1-deficient cancer

cells while sparing normal tissues that retain functional ENO1.[4][5]
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Figure 1: The principle of collateral lethality with Pomhex in ENO1-deficient cancer cells.

Pomhex: A Prodrug Targeting ENO2

Pomhex is a cell-permeable prodrug of HEX, a potent and selective inhibitor of the ENO2

enzyme.[4][7] Pomhex itself is biologically inactive but is metabolized into the active compound

HEX within the cell.[6][7] This conversion is facilitated by intracellular esterases.[5] The design

of Pomhex as a prodrug enhances its cellular uptake, leading to greater potency compared to

its active counterpart, HEX.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Pomhex: A Targeted Therapeutic Strategy for ENO1-
Deficient Cancers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8146642#pomhex-and-its-effect-on-eno1-deficient-
cancer-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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